Phenylarsine oxide
Overview
Description
Phenylarsine oxide (PAO) is a chemical compound known for its applications in various scientific research fields, particularly as a protein tyrosine phosphatase (PTP) inhibitor. This compound has been investigated for its impact on the motility and viability of parasites such as Setaria cervi, leading to significant decreases in these parameters and ultimately causing death. The inhibition of PTP activity by PAO in these parasites suggests its potential as a chemotherapeutic target for diseases like lymphatic filariasis (Singh et al., 2016).
Synthesis Analysis
While specific details on the synthesis of phenylarsine oxide are not directly available, related research provides insights into the synthesis of phenylacetonitrile, a compound that could share some synthetic pathways or methodologies with PAO. For example, the synthesis of phenylacetonitrile through the amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 demonstrates a novel method that achieves high yields, suggesting potential parallels in the synthesis of other phenyl-based compounds (Zhang et al., 2012).
Molecular Structure Analysis
PAO's molecular structure contributes to its role as a specific inhibitor of protein tyrosine phosphatases (PTPs). This inhibition is crucial for its biological activity, affecting the motility and viability of parasites by altering their protein profile and reducing ATP generation, thereby disturbing their overall homeostasis (Singh et al., 2016).
Chemical Reactions and Properties
PAO's ability to inhibit PTPs is a key chemical property that has been exploited in research to study its effects on parasites. The compound's reactivity with biological molecules, leading to alterations in protein expression and enzyme activity, highlights its potential for further study in various biochemical and medical applications (Singh et al., 2016).
Scientific Research Applications
T Cell Signal Transduction
Phenylarsine oxide (PAO) impacts early signal transduction events in human T cells. This phosphotyrosine phosphatase inhibitor interferes with the phosphorylation of intracellular substrates in T cells, disrupting signal transduction post anti-CD3 stimulation. Surprisingly, PAO alone triggers a dose-dependent increase in intracellular-free calcium concentration in T cells, independent of the CD45 transmembrane tyrosine phosphatase, hinting at multiple intracellular targets and a potential role in cellular calcium homeostasis (Fletcher, Samelson, & June, 1993).
Rho and Rac GTPases Modulation
PAO selectively inhibits guanine nucleotide binding of Rho GTPase but not Rac GTPases. This trivalent arsenical, known for inactivating phosphatases with specific motifs, affects RhoA by modifying its ability to bind to guanine nucleotides, thereby influencing the actin cytoskeleton's organization in cells (Gerhard, John, Aktories, & Just, 2001).
Interactions with Adipocytes
PAO inhibits insulin-stimulated glucose transport in adipocytes, implicating vicinal dithiols in signal transmission. Radiolabelled PAO studies reveal its association with cytosolic and membrane fractions in adipocytes, suggesting a role in glucose transport mechanisms (Frost & Schwalbe, 1990).
Mitochondrial Membrane Permeability
Phenylarsine oxide induces mitochondrial permeability transition in rat liver mitochondria. This process is sensitive to cyclosporin A and BHT (an oxygen radical scavenger), suggesting direct interaction with functional SH groups affecting mitochondrial membrane permeability (Lenartowicz, Bernardi, & Azzone, 1991).
Impacts on Glucose Transport and Cellular Processes
PAO's interaction with vicinal sulfhydryl groups plays a crucial role in insulin-activated hexose transport in adipocytes. It prevents insulin-activated hexose uptake but does not affect basal hexose uptake, highlighting its specificity in cellular processes (Frost & Lane, 1985).
Safety And Hazards
Phenylarsine oxide is a toxic compound that can cause severe irritation to the skin, eyes, and respiratory tract . Inhalation of the compound can cause coughing, difficulty breathing, and chest pain . Ingestion of the compound can cause nausea, vomiting, and abdominal pain . Long-term exposure to phenylarsine oxide can cause liver and kidney damage .
Future Directions
The quality and availability of Phenylarsine Oxide starting material has deteriorated in recent years and the price has gone up significantly . The higher price coupled with safety and environmental concerns associated with Arsenic compounds make Sodium Thiosulfate solutions more attractive alternatives for many applications, in spite of their need for restandardization and susceptibility to bacterial growth .
properties
IUPAC Name |
arsorosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5AsO/c8-7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVCCPGCDUSGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5AsO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042249 | |
Record name | Phenylarsine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a melting point of 144-146 degrees C; [Merck Index] | |
Record name | Phenyl arsine oxide | |
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Product Name |
Phenylarsine oxide | |
CAS RN |
637-03-6 | |
Record name | Phenylarsine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxophenylarsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | phenylarsine oxide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42470 | |
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Record name | Arsine, oxophenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenylarsine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylarsine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OXOPHENYLARSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUR2WY345 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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